(S)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine
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Overview
Description
(S)-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a morpholine moiety, and a tert-butyl ester group. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Morpholine Moiety: The morpholine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by morpholine.
Esterification: The final step involves the esterification of the piperidine-morpholine intermediate with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (S)-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products:
Oxidation: Formation of N-oxides or carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or morpholine derivatives.
Scientific Research Applications
(S)-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of the antibiotic linezolid.
Sulfonimidates: Organosulfur compounds with similar structural features.
tert-Butanesulfinamide: Used in asymmetric synthesis of N-heterocycles.
Properties
Molecular Formula |
C15H26N2O4 |
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Molecular Weight |
298.38 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(morpholine-4-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-6-4-5-12(11-17)13(18)16-7-9-20-10-8-16/h12H,4-11H2,1-3H3/t12-/m0/s1 |
InChI Key |
RHFGGQQZSTVPEZ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)N2CCOCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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